molecular formula C7H6F3N3 B14287676 3-Phenyl-1-(trifluoromethyl)triaz-1-ene CAS No. 114310-96-2

3-Phenyl-1-(trifluoromethyl)triaz-1-ene

Cat. No.: B14287676
CAS No.: 114310-96-2
M. Wt: 189.14 g/mol
InChI Key: CQPBANBUQAKQDA-UHFFFAOYSA-N
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Description

3-Phenyl-1-(trifluoromethyl)triaz-1-ene is an organic compound belonging to the triazene family. Triazenes are characterized by the presence of a diazoamino group (–N=N–N–) and have been studied for their interesting structural, biological, pharmacological, and reactivity features . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(trifluoromethyl)triaz-1-ene typically involves the reaction of aniline derivatives with trifluoromethyl diazomethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(trifluoromethyl)triaz-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Phenyl-1-(trifluoromethyl)triaz-1-ene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(trifluoromethyl)triaz-1-ene involves its interaction with molecular targets through the diazoamino group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-(trifluoromethyl)triaz-1-ene is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

114310-96-2

Molecular Formula

C7H6F3N3

Molecular Weight

189.14 g/mol

IUPAC Name

N-(trifluoromethyldiazenyl)aniline

InChI

InChI=1S/C7H6F3N3/c8-7(9,10)12-13-11-6-4-2-1-3-5-6/h1-5H,(H,11,12)

InChI Key

CQPBANBUQAKQDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=NC(F)(F)F

Origin of Product

United States

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